2-Methylpyridine-4-sulfonamide
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Overview
Description
2-Methylpyridine-4-sulfonamide is an organic compound with the molecular formula C6H8N2O2S. It is a derivative of pyridine, featuring a methyl group at the second position and a sulfonamide group at the fourth position. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-methylpyridine with sulfur trioxide or chlorosulfonic acid to form 2-methylpyridine-4-sulfonic acid, which is then converted to the sulfonamide derivative using ammonia or an amine .
Industrial Production Methods: In industrial settings, the production of 2-Methylpyridine-4-sulfonamide may involve continuous flow systems to enhance efficiency and yield. For instance, the use of a stainless steel column packed with a catalyst such as Raney nickel can facilitate the methylation process .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyridine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: 2-Methylpyridine-4-sulfonic acid.
Reduction: 2-Methylpyridine-4-amine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methylpyridine-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylpyridine-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for the synthesis of folic acid in bacteria, leading to its antibacterial effects .
Comparison with Similar Compounds
- 2-Methylpyridine-3-sulfonamide
- 4-Methylpyridine-2-sulfonamide
- 2-Ethylpyridine-4-sulfonamide
Comparison: 2-Methylpyridine-4-sulfonamide is unique due to the specific positioning of the methyl and sulfonamide groups, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
IUPAC Name |
2-methylpyridine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-4-6(2-3-8-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBLVDDIURLHKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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